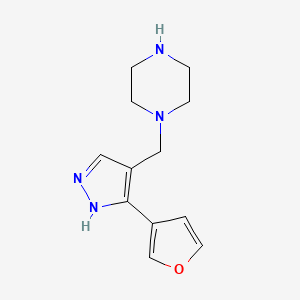

1-((3-(furan-3-il)-1H-pirazol-4-il)metil)piperazina

Descripción general

Descripción

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El compuesto ha sido estudiado por su potencial como agente antimicrobiano. Las nuevas bases de Mannich con moieties de piperazina, incluyendo derivados de este compuesto, han mostrado actividad significativa contra bacterias Gram-positivas, particularmente estafilococos, y ciertas cepas de bacterias Gram-negativas . Estos hallazgos sugieren que tales compuestos podrían ser valiosos en el desarrollo de nuevos antibióticos o desinfectantes.

Aplicaciones Antifúngicas

Además de las propiedades antibacterianas, estos derivados de piperazina han demostrado alta actividad fungistática contra las levaduras, especialmente Candida parapsilosis, con valores prometedores de concentración inhibitoria mínima (MIC) . Esto indica un posible uso en tratamientos antifúngicos o en la preservación de materiales susceptibles a la degradación fúngica.

Estudios de Biodisponibilidad

Estudios in silico sugieren que compuestos como "1-((3-(furan-3-il)-1H-pirazol-4-il)metil)piperazina" probablemente tengan una buena biodisponibilidad oral . Esto es crucial para el desarrollo de medicamentos orales, ya que predice la capacidad del compuesto para ser absorbido eficazmente cuando se administra por vía oral.

Síntesis Química de Derivados de Furano

Los derivados de furano son importantes en la síntesis de varios productos químicos. El compuesto en cuestión puede participar en reacciones con dienófilos para crear derivados de furano estructuralmente diversos, que son valiosos en química orgánica y podrían conducir al desarrollo de nuevos materiales o fármacos .

Biorrefinería y Conversión de Biomasa

La porción de furano dentro del compuesto es de interés en el contexto de las biorrefinerías y la conversión de biomasa. Los productos químicos de plataforma de furano, derivados de la biomasa, están ganando atención por su potencial más allá de los combustibles y plásticos tradicionales, en la síntesis de una amplia gama de productos químicos .

Investigación Anti-tuberculosa

Derivados de piperazina, similares al compuesto en cuestión, han sido diseñados y sintetizados para su evaluación como agentes anti-tuberculosos . Esto sugiere que el compuesto podría ser parte de la investigación en curso para encontrar tratamientos más efectivos para la tuberculosis.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

Related compounds have shown cytotoxic activities against various cell lines . The interaction of these compounds with their targets often results in the inhibition of cell growth, indicating potential anti-proliferative properties .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have demonstrated significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

Análisis Bioquímico

Biochemical Properties

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, it can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular signaling pathways . The interactions between 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine and these biomolecules are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of cells . These cellular effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biological effects and potential therapeutic uses.

Actividad Biológica

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a compound with promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features include a piperazine ring and a pyrazole moiety, which are known for their diverse biological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

- CAS Number : 2098006-37-0

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to alterations in gene expression and cellular functions.

- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine. For instance:

- A study demonstrated significant cytotoxicity against lung carcinoma (A549) cells with IC50 values indicating moderate to high efficacy compared to standard treatments .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 1 | 211.30 | A549 |

| 2 | 237.84 | A549 |

| 3 | 251.49 | A549 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| A | 5.40 |

| B | 0.01 |

| C | 1.78 |

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Cancer Treatment : In vitro studies have shown that modifications in the pyrazole structure enhance cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

- Inflammatory Disorders : Research has indicated that compounds similar to 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine can effectively reduce inflammation in animal models, supporting their use as potential anti-inflammatory agents .

Propiedades

IUPAC Name |

1-[[5-(furan-3-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQKURPVYOWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.